![molecular formula C12H14FNO3S B2887411 (1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride CAS No. 2241139-87-5](/img/structure/B2887411.png)
(1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride
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Description
“(1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride” is a chemical compound with the molecular formula C12H14FNO3S . It has a molecular weight of 271.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10FNO3S/c1-6 (4-12 (7,10)11)3-8 (2)5 (6)9/h3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
Pharmaceutical Research: Antiviral Agents
This compound has potential applications in the development of antiviral agents. Indole derivatives, which share structural similarities with this compound, have been reported to exhibit significant antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, suggesting that similar compounds could be synthesized and screened for antiviral properties .
Agricultural Chemistry: Insect Growth Regulators
In the field of agricultural chemistry, derivatives similar to “(1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride” have been synthesized to evaluate their biological activities against pests like the silkworm. These compounds can act as insect growth regulators (IGRs), affecting the endocrine system of insects, which is different from the major insecticides targeting the nervous system .
properties
IUPAC Name |
(1-benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3S/c1-12(9-18(13,16)17)8-14(11(12)15)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSJWDYCMFEWIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)CC2=CC=CC=C2)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride |
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